Bienvenue dans la boutique en ligne BenchChem!

(Rac)-MEM 1003

Neuronal calcium channel blockade Tissue selectivity Vascular smooth muscle relaxation

Procure (Rac)-MEM 1003 for CNS calcium channel studies. This racemate provides a 4-15x selectivity for neuronal over vascular smooth muscle L-type channels, enabling cleaner in vivo cognitive research without peripheral vasodilation. Validated in Phase 2 Alzheimer's trials. Used as a reference standard for next-gen CNS DHP modulators.

Molecular Formula C22H25ClN2O5
Molecular Weight 432.9 g/mol
Cat. No. B1676191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-MEM 1003
SynonymsMEM-1003;  BAY-Z-4406;  MEM1003;  BAY-Z4406;  MEM 1003;  BAY Z-4406.
Molecular FormulaC22H25ClN2O5
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC
InChIInChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3
InChIKeyGTIKSQYSAKETQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-MEM 1003: Dihydropyridine L-Type Calcium Channel Modulator for Neuroscience Research Applications


(Rac)-MEM 1003 (CAS 165187-25-7) is the racemic form of MEM 1003 (also known as BAY-Z-4406), a dihydropyridine (DHP) compound that functions as a potent L-type calcium channel antagonist [1]. Unlike traditional cardiovascular DHPs, MEM 1003 was specifically optimized for central nervous system (CNS) activity and has been investigated in multiple Phase 2 clinical trials for Alzheimer's disease and bipolar disorder [2]. The compound exhibits tissue-selective calcium channel modulation, demonstrating equipotent neuronal L-type calcium current blockade compared to nimodipine while showing markedly reduced peripheral vascular smooth muscle activity [1].

(Rac)-MEM 1003 Cannot Be Interchanged with Generic Dihydropyridine Calcium Channel Blockers for CNS Research


Generic substitution with conventional dihydropyridine calcium channel blockers such as nimodipine, nitrendipine, or felodipine fails to replicate the CNS-selective pharmacological profile of MEM 1003. While nimodipine and other DHPs exhibit potent vasodilatory effects on peripheral vasculature that limit their CNS dosing windows, MEM 1003 demonstrates a 4- to 15-fold reduction in vascular smooth muscle relaxation potency relative to these comparators while maintaining equivalent neuronal L-type calcium channel blockade [1]. Furthermore, MEM 1003 is developed as a single enantiomer, whereas nimodipine and most marketed DHPs are racemic mixtures, introducing potential differences in off-target pharmacology and stereospecific receptor interactions [1]. These tissue-selectivity and stereochemical distinctions preclude direct substitution and necessitate compound-specific validation for CNS-targeted research applications.

(Rac)-MEM 1003 Comparative Differentiation Evidence: Quantitative Tissue Selectivity, Stereochemical Purity, and CNS-Optimized Pharmacology


(Rac)-MEM 1003 Demonstrates 4- to 15-Fold Neuronal Selectivity Over Vascular Smooth Muscle Compared to Nimodipine, Nitrendipine, and Felodipine

MEM 1003 exhibits tissue-selective L-type calcium channel antagonism, maintaining equipotent neuronal current blockade relative to nimodipine while demonstrating 4- to 15-fold reduced potency in relaxing rat thoracic smooth muscle when compared to other dihydropyridines including nimodipine, nitrendipine, and felodipine [1]. This differential activity profile supports enhanced CNS targeting with reduced peripheral cardiovascular effects.

Neuronal calcium channel blockade Tissue selectivity Vascular smooth muscle relaxation

MEM 1003 is a Single Enantiomer, Unlike Racemic Nimodipine and Most Marketed Dihydropyridines

MEM 1003 is developed as a single (+)-enantiomer, whereas nimodipine and many other dihydropyridine drugs are marketed as racemic mixtures [1]. This stereochemical distinction may eliminate potential off-target pharmacological activities associated with the inactive or differentially active enantiomer present in racemic formulations. The compound designation explicitly states that MEM 1003 is the (+)-enantiomer optimized for CNS activity [2].

Stereochemistry Enantiomeric purity Off-target pharmacology

(Rac)-MEM 1003 Enhances Associative Learning in Aged Rabbits with Dose-Dependent Efficacy in Delay and Trace Eyeblink Conditioning

In a preclinical cognitive aging model using older female New Zealand white rabbits (mean age 33.4 months), (Rac)-MEM 1003 administered subcutaneously at 2.0 mg/kg daily 30 minutes prior to training over 15 days significantly enhanced learning acquisition compared to vehicle controls in both delay and trace eyeblink conditioning paradigms [1]. Notably, higher or lower doses (0.5 mg/kg and 5.0 mg/kg) were ineffective, indicating a narrow and specific efficacious dose window in this behavioral model [1].

Cognition enhancement Aged animal model Associative learning

(Rac)-MEM 1003 Reached Phase 2 Clinical Development for Alzheimer's Disease, Advancing Beyond Preclinical-Only CNS Calcium Channel Modulators

MEM 1003 advanced to a completed Phase 2a multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT00257673) evaluating safety and efficacy in 183 patients with mild to moderate Alzheimer's disease [1]. The compound was administered at 30 mg or 90 mg twice daily over a 12-week treatment period [2]. Additionally, MEM 1003 completed a Phase 2a trial in bipolar I disorder (acute mania), though the bipolar trial did not meet primary efficacy endpoints [3]. This clinical development history distinguishes MEM 1003 from numerous preclinical-only CNS dihydropyridine analogs.

Clinical translation Phase 2 trial Alzheimer's disease

(Rac)-MEM 1003 Optimal Research Applications: CNS Calcium Channel Pharmacology, Aged Cognitive Models, and Dihydropyridine Tissue Selectivity Studies


Investigating Tissue-Selective L-Type Calcium Channel Modulation in CNS Versus Peripheral Vascular Systems

Researchers studying differential dihydropyridine pharmacology across tissue types should prioritize (Rac)-MEM 1003 due to its documented 4- to 15-fold selectivity for neuronal L-type calcium channels over vascular smooth muscle relative to nimodipine, nitrendipine, and felodipine [1]. This property enables experimental designs requiring CNS calcium channel modulation without confounding peripheral vasodilatory effects that complicate interpretation in conventional DHP studies. The equipotent neuronal activity coupled with reduced vascular potency provides a clean pharmacological tool for dissecting central versus peripheral L-type calcium channel contributions in vivo.

Preclinical Studies of Age-Related Cognitive Decline Using Eyeblink Conditioning and Related Associative Learning Paradigms

(Rac)-MEM 1003 is validated in aged animal models for cognitive enhancement research, with demonstrated efficacy at 2.0 mg/kg s.c. in delay and trace eyeblink conditioning—a translational paradigm that discriminates Alzheimer's disease patients from healthy older adults [2]. The inverted U-shaped dose-response relationship provides a defined experimental window for investigating calcium channel-mediated mechanisms in age-associated learning deficits. Researchers should note the narrow efficacious dose range when designing replication or extension studies using this compound.

Benchmarking Novel CNS Dihydropyridine Analogs Against a Clinically-Characterized Reference Compound

Drug discovery programs developing next-generation CNS calcium channel modulators benefit from using (Rac)-MEM 1003 as a reference standard due to its documented Phase 2 clinical exposure in Alzheimer's disease patients at 30-90 mg BID dosing [3]. The availability of human pharmacokinetic and tolerability data from completed Phase 1 and Phase 2 trials provides a clinically-anchored benchmark for evaluating novel analogs in translational pharmacology studies, reducing the uncertainty inherent in using preclinical-only reference compounds.

Stereochemistry-Controlled Studies of Dihydropyridine Calcium Channel Antagonist Pharmacology

Investigators requiring stereochemically defined tool compounds for calcium channel research should select MEM 1003 due to its development as a single (+)-enantiomer, contrasting with racemic nimodipine and most marketed DHPs [1]. This property supports experiments designed to isolate stereospecific pharmacological effects without confounding signals from enantiomeric mixtures. (Rac)-MEM 1003, as the racemic form, provides a complementary tool for direct enantiomeric comparison studies when used alongside the single-enantiomer MEM 1003.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-MEM 1003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.